molecular formula C16H25ClN2O4 B3958544 ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride

ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride

Cat. No. B3958544
M. Wt: 344.8 g/mol
InChI Key: RTIKQORVEIREHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride, also known as EHP, is a chemical compound that is widely used in scientific research. This compound is a piperazine derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride involves the inhibition of dopamine uptake by binding to the dopamine transporter. This results in an increase in the extracellular concentration of dopamine, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key area of the brain involved in motor function. ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride has also been found to increase the release of serotonin in the prefrontal cortex, which is a key area of the brain involved in mood regulation and decision-making.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride in lab experiments is its potency as a dopamine uptake inhibitor. This makes it a valuable tool for studying the role of dopamine in various biological processes. However, one of the limitations of using ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride is its potential toxicity. It has been found to be toxic to certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride in scientific research. One direction is the study of the role of dopamine in addiction and substance abuse disorders. ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride could be used to investigate the effects of dopamine on drug-seeking behavior and relapse. Another direction is the study of the role of serotonin in depression and anxiety disorders. ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride could be used to investigate the effects of serotonin on mood regulation and decision-making. Finally, ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride could be used in the development of new drugs for the treatment of dopamine-related disorders such as Parkinson's disease and schizophrenia.

Scientific Research Applications

Ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride has been widely used in scientific research as a tool to study the role of neurotransmitters in various biological processes. It has been found to be a potent inhibitor of dopamine uptake, which makes it a valuable tool in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia. ethyl 4-(2-hydroxy-3-phenoxypropyl)-1-piperazinecarboxylate hydrochloride has also been used to study the role of serotonin in the regulation of mood and behavior.

properties

IUPAC Name

ethyl 4-(2-hydroxy-3-phenoxypropyl)piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-2-21-16(20)18-10-8-17(9-11-18)12-14(19)13-22-15-6-4-3-5-7-15;/h3-7,14,19H,2,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIKQORVEIREHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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